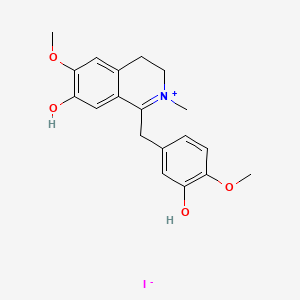

1,2-Dehydro Reticuline Iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZNQWRHVOGFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747457 | |

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-21-2 | |

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide: Properties, Synthesis, and Reactivity

Introduction

1,2-Dehydro Reticuline Iodide is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, a class of natural products renowned for their significant pharmacological activities.[1][2][3] As the direct precursor to the stereospecific formation of (R)-reticuline, it stands at a critical metabolic branch point leading to the morphinan alkaloids, including codeine and morphine.[4] This guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dehydro Reticuline Iodide, detailed methodologies for its synthesis, and an exploration of its characteristic reactivity, tailored for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

1,2-Dehydro Reticuline Iodide is the iodide salt of the 1,2-dehydroreticulinium cation. The positive charge is localized on the nitrogen atom within the isoquinoline ring system, forming an iminium ion. This structural feature is central to its chemical behavior and biological function.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₂INO₄ | [5] |

| Molecular Weight | 455.29 g/mol | [5] |

| CAS Number | 21411-21-2 | [5] |

| Appearance | Neat (Assumed to be a solid) | [5] |

| IUPAC Name | 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | [6] |

| Synonyms | 1,2-Dehydroreticulinium iodide, 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide | [5][6] |

Solubility Profile (Predicted)

As an organic salt, 1,2-Dehydro Reticuline Iodide is expected to be soluble in polar protic solvents and polar aprotic solvents. Its solubility in nonpolar solvents is predicted to be low.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The ionic nature of the compound and the presence of hydroxyl groups suggest favorable interactions with water. |

| Methanol / Ethanol | Soluble | These polar protic solvents can solvate both the cation and the iodide anion effectively.[7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic salts.[7] |

| Dichloromethane / Chloroform | Sparingly Soluble | Lower polarity compared to protic solvents, may require the addition of a more polar co-solvent. |

| Hexane / Toluene | Insoluble | Nonpolar solvents are unlikely to effectively solvate the charged species. |

Stability and Storage

Iminium ions can be susceptible to hydrolysis, particularly at elevated temperatures or non-neutral pH. The presence of phenolic hydroxyl groups also introduces the potential for oxidation.

-

Thermal Stability: While specific data is unavailable, it is recommended to store the compound at low temperatures (-20°C for long-term storage) to minimize degradation.

-

Light Sensitivity: Aromatic compounds and colored substances (iodide salts can be colored) are often light-sensitive. Storage in amber vials or in the dark is advisable.

-

Hygroscopicity: Due to its salt-like nature, the compound may be hygroscopic. Storage in a desiccated environment is recommended.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iminium C=N+ bond significantly influences the chemical shifts of adjacent protons and carbons.

¹H NMR (Predicted, 500 MHz, DMSO-d₆):

-

Aromatic Protons: Multiple signals expected in the range of δ 6.5-7.5 ppm. The protons on the isoquinoline and benzyl rings will appear as singlets, doublets, or multiplets depending on their substitution pattern.

-

N-Methyl Group: A singlet is expected around δ 3.5-4.0 ppm, deshielded due to the positive charge on the nitrogen.

-

Methoxy Groups: Two singlets are anticipated in the region of δ 3.7-3.9 ppm.

-

Methylene Groups (C3 & C4): Triplets or multiplets are expected in the range of δ 2.8-3.5 ppm.

-

Benzylidene Proton (if present as a tautomer): A singlet may be observed downfield.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

-

Iminium Carbon (C1): Expected to be significantly deshielded, with a chemical shift in the range of δ 160-170 ppm.

-

Aromatic Carbons: Signals will appear in the typical aromatic region (δ 110-150 ppm). Carbons bearing hydroxyl and methoxy groups will be shifted downfield.

-

N-Methyl Carbon: A signal around δ 45-50 ppm.

-

Methoxy Carbons: Resonances in the δ 55-60 ppm range.

-

Methylene Carbons (C3 & C4): Signals expected in the δ 25-50 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl and methylene groups) |

| ~1650-1630 | C=N⁺ stretching of the iminium bond |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1250 | C-O stretching of the methoxy groups |

Mass Spectrometry (MS)

In a mass spectrometer, 1,2-Dehydro Reticuline Iodide will be detected as the cation. The iodide anion will not be observed in positive ion mode.

-

Molecular Ion (M⁺): m/z ≈ 328.15 (for the cation C₁₉H₂₂NO₄⁺)

-

Fragmentation Pattern (Predicted): The fragmentation of the 1,2-dehydroreticulinium cation is expected to involve characteristic losses of neutral molecules. A retro-Diels-Alder (RDA) type fragmentation of the dihydroisoquinoline ring is a common pathway for related alkaloids, which can help in structural elucidation.[8] Other likely fragmentations include the loss of methyl radicals (•CH₃) from the methoxy or N-methyl groups, and the loss of water (H₂O) or formaldehyde (CH₂O).

Synthesis of 1,2-Dehydro Reticuline Iodide

The synthesis of 1,2-Dehydro Reticuline Iodide can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Oxidation of (S)-Reticuline

A common laboratory synthesis involves the oxidation of the more readily available (S)-reticuline.

Figure 1: Chemical oxidation of (S)-Reticuline.

Experimental Protocol: Oxidation with Iodine

This protocol is based on general methods for the oxidation of tetrahydroisoquinolines.

-

Dissolution: Dissolve (S)-reticuline (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Basification: Add a mild base, such as sodium bicarbonate (2-3 equivalents), to the solution.

-

Oxidation: Slowly add a solution of iodine (I₂) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material and byproducts.

-

Purification: The aqueous layer containing the desired product can be washed with an organic solvent and then lyophilized to obtain 1,2-Dehydro Reticuline Iodide as a solid. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Iodine as Oxidant: Iodine is a mild oxidizing agent suitable for the dehydrogenation of the tetrahydroisoquinoline ring system.

-

Base: The base is required to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Polar protic solvents like methanol or ethanol are chosen for their ability to dissolve both the starting material and the ionic product.

Enzymatic Synthesis

In nature, 1,2-Dehydro Reticuline is synthesized by the enzyme 1,2-dehydroreticuline synthase, which oxidizes (S)-reticuline.[9][10] This enzyme has been identified in plants like the opium poppy (Papaver somniferum).[9][10]

Figure 2: Enzymatic synthesis of 1,2-Dehydroreticulinium.

Experimental Protocol: Enzymatic Oxidation

This protocol is a generalized procedure based on published literature.[9]

-

Enzyme Preparation: A cell-free extract containing 1,2-dehydroreticuline synthase is prepared from a suitable biological source (e.g., Papaver somniferum seedlings).

-

Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 8.75) is prepared containing (S)-reticuline as the substrate.

-

Incubation: The enzyme extract is added to the reaction mixture and incubated at the optimal temperature for the enzyme (around 37°C).[9]

-

Monitoring: The formation of 1,2-dehydroreticuline can be monitored using techniques like HPLC or mass spectrometry.

-

Purification: The product can be purified from the reaction mixture using chromatographic methods.

Causality Behind Experimental Choices:

-

pH and Temperature: The reaction conditions are optimized to match the enzyme's optimal activity to ensure efficient conversion.[9]

-

Cell-free extract: Using a cell-free extract allows for the reaction to be conducted in a more controlled environment compared to whole-cell systems.

Reactivity and Biological Significance

The chemical reactivity of 1,2-Dehydro Reticuline Iodide is dominated by the electrophilic nature of the iminium ion.

Reduction to (R)- and (S)-Reticuline

The most significant reaction of the 1,2-dehydroreticulinium ion is its reduction. This reaction is crucial in the biosynthesis of morphinan alkaloids as it allows for the stereochemical inversion from (S)-reticuline to (R)-reticuline.

Figure 3: Reduction of 1,2-Dehydroreticulinium.

Experimental Protocol: Reduction with Sodium Borohydride

This is a standard laboratory procedure for the reduction of iminium ions.[11][12][13][14]

-

Dissolution: Dissolve 1,2-Dehydro Reticuline Iodide in methanol.

-

Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Stirring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully add water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or chloroform.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a racemic mixture of (R)- and (S)-reticuline, which can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Sodium Borohydride: A mild and selective reducing agent that readily reduces iminium ions to amines.[12][13][14]

-

Methanol: A suitable solvent that dissolves both the starting material and the reducing agent.

-

Low Temperature: The initial addition of NaBH₄ is done at 0°C to control the exothermic reaction.

In biological systems, this reduction is catalyzed by the enzyme 1,2-dehydroreticuline reductase, which stereoselectively produces (R)-reticuline using NADPH as a cofactor.

Reactivity with Other Nucleophiles

The electrophilic carbon of the iminium ion is susceptible to attack by a variety of nucleophiles, making 1,2-Dehydro Reticuline Iodide a versatile intermediate for the synthesis of other alkaloid derivatives.

Biological Role and Pharmacological Potential

The primary biological role of 1,2-dehydroreticuline is as a key intermediate in the biosynthesis of morphinan alkaloids in plants.[2] The stereochemical inversion from (S)-reticuline to (R)-reticuline via the 1,2-dehydroreticulinium ion is a critical step that dictates the downstream metabolic pathways.[4]

While the pharmacological properties of 1,2-Dehydro Reticuline Iodide itself are not extensively studied, its central role in the biosynthesis of pharmacologically active compounds underscores its importance. Its synthetic derivatives could offer a pathway to novel therapeutics.

Conclusion

1,2-Dehydro Reticuline Iodide is a molecule of significant interest due to its unique chemical structure and pivotal biological role. Its iminium ion chemistry makes it a reactive intermediate for both enzymatic and chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a valuable resource for researchers in the field. Further experimental investigation into its spectroscopic properties and a broader exploration of its reactivity are warranted to fully unlock its potential in synthetic and medicinal chemistry.

References

-

Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039–1046. [Link]

-

Cigan, E., Pletz, J., Berger, S. A., Hierzberger, B., Grilec-Zlamal, M., Steiner, A., Oroz-Guinea, I., & Kroutil, W. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Organic & Biomolecular Chemistry, 21(34), 6973–6978. [Link]

-

De-Eknamkul, W., & Zenk, M. H. (1992). Purification and properties of 1,2-dehydroreticuline reductase from Papaver somniferum seedlings. Phytochemistry, 31(3), 813–821. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Retrieved from [Link]

-

Lima, Z. M., de Almeida, A. C. S., & de Souza, A. D. L. (2020). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Thorn, J. J., et al. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 25(23), 5644. [Link]

-

ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]

-

Trakya University Journal of Natural Sciences. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The... Retrieved from [Link]

-

Olawale, H. O. (2024). Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2). Journal of Chemical Society of Nigeria, 49(1). [Link]

-

Gandomkar, S., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 12(11), 1389. [Link]

-

NIST. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Bribi, N. (2018). Pharmacological activity of Alkaloids: A Review. Asian Journal of Botany, 1(2), 1-6. [Link]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems) [Video]. YouTube. [Link]

-

O'Connor, S. E. (2010). Alkaloids. In Comprehensive Natural Products II (pp. 977-1007). Elsevier. [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Reyes-Chilpa, R., et al. (2021). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 26(11), 3321. [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

-

ResearchGate. (2025). A Comprehensive Review on Pharmacological Activities of Alkaloids: Evidence from Preclinical Studies. Retrieved from [Link]

-

Mayr, H., & Ofial, A. R. (2005). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 77(11), 1807–1821. [Link]

-

Guengerich, F. P. (1990). Enzymatic Oxidation of Xenobiotic Chemical. Critical Reviews in Toxicology, 21(1), 59-99. [Link]

-

University of Kentucky. (n.d.). Chapter 9. Substitution reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Dehydro Reticuline Iodide | CymitQuimica [cymitquimica.com]

- 6. 1,2-Dehydroreticuline | C19H22NO4+ | CID 440930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 1,2-Dehydroreticuline Iodide

Executive Summary

This technical guide provides a comprehensive overview of 1,2-dehydroreticuline, a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). As the central precursor to the morphinan class of alkaloids, which includes potent analgesics like morphine and codeine, understanding its formation and chemistry is critical for drug development and synthetic biology. This document details the discovery of its role in the crucial stereochemical inversion of (S)-reticuline to (R)-reticuline within Papaver somniferum. It provides an in-depth exploration of both the natural biosynthetic pathway and a modern, highly efficient chemo-enzymatic synthesis route. Detailed protocols for chemical synthesis, enzymatic reduction, and analytical characterization are provided for researchers, scientists, and professionals in the field of drug development and metabolic engineering.

Introduction: The Central Role of Reticuline and the Stereochemical Challenge

The benzylisoquinoline alkaloids (BIAs) are a vast and structurally diverse class of over 2,500 plant-derived specialized metabolites.[1] Many BIAs possess significant pharmacological properties, including the antimicrobial agent berberine, the antitussive and anticancer drug noscapine, and the indispensable narcotic analgesics codeine and morphine.[2][3] The biosynthesis of this extensive family of compounds originates from two molecules of L-tyrosine, which converge to form the central intermediate, (S)-reticuline.[1][4][5]

(S)-Reticuline stands at a critical metabolic crossroads, from which pathways diverge to produce various BIA subclasses such as protoberberines and aporphines.[1] However, the pathway leading to the medicinally vital morphinan alkaloids presents a significant stereochemical conundrum. The key enzyme that initiates the morphinan pathway, salutaridine synthase, is stereospecific for (R)-reticuline, the (R)-enantiomer at the C-1 position.[2][6] Since the primary biosynthetic route produces (S)-reticuline, plants like the opium poppy (Papaver somniferum) required an elegant evolutionary solution to invert this stereocenter. The discovery of this mechanism revealed that a direct epimerization does not occur. Instead, the plant employs a sophisticated oxidation-reduction sequence, with the achiral iminium ion, 1,2-dehydroreticuline, serving as the key intermediate.

Discovery and Biosynthetic Elucidation

The elucidation of the (S)- to (R)-reticuline conversion was a landmark achievement in understanding BIA metabolism. Initial hypotheses involving a direct epimerization were supplanted by evidence from tracer studies. Experiments using isotopically labeled 1,2-dehydroreticuline demonstrated its efficient incorporation into morphinan alkaloids, confirming its status as a true biosynthetic intermediate.[6] This discovery paved the way for the identification of the enzymes responsible for this critical two-step process.

The conversion is catalyzed by two distinct enzymes:

-

1,2-Dehydroreticuline Synthase (DRS): This oxidase catalyzes the oxidation of (S)-reticuline to form the 1,2-dehydroreticuline cation.[7][8] This step removes the chiral center at C-1, creating a planar, achiral iminium ion.

-

1,2-Dehydroreticuline Reductase (DRR): This stereoselective, NADPH-dependent reductase reduces the 1,2-dehydroreticuline intermediate specifically to (R)-reticuline, thereby accomplishing the necessary stereochemical inversion.[2][7][8]

This enzymatic sequence provides a highly efficient and specific solution to the stereochemical challenge, enabling the plant to channel metabolic flux towards the synthesis of morphinan alkaloids.

Caption: The enzymatic pathway for the stereochemical inversion of (S)-reticuline.

A Modern Chemo-Enzymatic Synthesis Strategy

While the biosynthetic pathway is elegant, its replication for industrial production can be inefficient. A modern approach combines the efficiency of organic synthesis with the unparalleled selectivity of biocatalysis. This chemo-enzymatic strategy allows for the high-yield production of the prochiral 1,2-dehydroreticuline intermediate from readily available starting materials, which can then be converted to the desired (R)-reticuline enantiomer.[1]

One of the most efficient routes starts from eugenol, a renewable feedstock derived from lignin.[1] This multi-step chemical synthesis outperforms the natural biosynthetic pathway in step count, achieving the target intermediate in just five steps.

Caption: A high-level workflow for the chemo-enzymatic synthesis of (R)-reticuline.

Experimental Protocol: Chemical Synthesis

The following protocol outlines the key transformation for synthesizing 1,2-dehydroreticuline, which is then isolated as its stable iodide salt. This protocol is based on established chemo-enzymatic strategies.[1]

Objective: To synthesize and isolate 1,2-Dehydroreticuline Iodide.

Materials:

-

Precursor molecule derived from eugenol (e.g., a suitable N-methyl-tetrahydroisoquinoline derivative)

-

Oxidizing agent (e.g., Iodine, N-Bromosuccinimide)

-

Sodium Iodide (NaI)

-

Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Methodology:

-

Dissolution: Dissolve the reticuline precursor in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Cool the solution in an ice bath. Add the oxidizing agent portion-wise over 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The oxidation selectively targets the C-1 position and the tertiary amine, leading to the formation of the thermodynamically stable conjugated iminium ion. The choice of a mild oxidant prevents over-oxidation of the sensitive phenol groups.

-

-

Quenching: Once the reaction is complete, quench any excess oxidant with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution).

-

Extraction: Perform a liquid-liquid extraction to separate the aqueous and organic phases. The product, being a charged species, may require specific pH adjustments to ensure it remains in the desired phase.

-

Salt Formation and Precipitation: Concentrate the organic phase containing the 1,2-dehydroreticuline cation. Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or ethanol) and add a saturated solution of Sodium Iodide (NaI).

-

Causality: The iodide anion (I⁻) acts as a counter-ion to the positively charged iminium ion. The resulting 1,2-Dehydroreticuline Iodide salt is often poorly soluble in the chosen solvent system, allowing it to precipitate out of the solution.

-

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization if necessary.

-

Drying: Dry the final product under vacuum to yield 1,2-Dehydroreticuline Iodide as a stable, often colored, solid.

Isolation and Analytical Characterization

As an organic cation, 1,2-dehydroreticuline is inherently reactive and is typically isolated as a stable salt.[9] The iodide salt is commonly prepared due to its ease of precipitation and handling, providing a stable, solid form of the intermediate for storage and subsequent use.[10] Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized product.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂INO₄ | [10] |

| Molecular Weight | 455.29 g/mol | [10] |

| Cation Formula | C₁₉H₂₂NO₄⁺ | [9] |

| Cation Mass (Exact) | 328.1549 g/mol | [9] |

| CAS Number | 21411-21-2 | [10] |

Protocol: Analytical Characterization

Objective: To confirm the identity and purity of synthesized 1,2-Dehydroreticuline Iodide.

Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

System: Reversed-phase HPLC (e.g., C18 column) with a UV-Vis or Photodiode Array (PDA) detector.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid, is effective for separating isoquinoline alkaloids.

-

Purpose: To assess the purity of the compound by identifying the main peak and quantifying any impurities. The retention time serves as a key identifier under specific conditions.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode is ideal for analyzing the quaternary ammonium structure.[13][14]

-

Analysis: The mass spectrometer will detect the cationic part of the molecule. The expected m/z value for the parent ion [M]⁺ is ~328.15.[9]

-

MS/MS Fragmentation: Tandem mass spectrometry can be used to fragment the parent ion, producing a characteristic pattern that confirms the molecular structure.[14]

-

Purpose: Provides definitive confirmation of the molecular weight and structural information of the cation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Analysis: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Purpose: Provides unambiguous structural elucidation. Key expected signals would include aromatic protons, methoxy group singlets, and characteristic shifts for the protons adjacent to the iminium bond, confirming the 1,2-dehydrogenation.

-

Application in Biocatalysis and Synthetic Biology

The primary application of chemically synthesized 1,2-dehydroreticuline is as a substrate for biocatalytic reduction. By employing the enzyme 1,2-dehydroreticuline reductase (DRR), the achiral intermediate can be converted into enantiopure (R)-reticuline with exceptional efficiency and selectivity (>99% enantiomeric excess).[1] This provides a powerful and direct route to the crucial precursor for the morphinan pathway, bypassing the complexities of the full plant biosynthetic machinery.

This chemo-enzymatic approach is also foundational for metabolic engineering efforts. By introducing the necessary plant enzymes into microbial hosts like Saccharomyces cerevisiae (yeast), researchers are developing platforms for the de novo biosynthesis of high-value BIAs.[15][16] The ability to produce key intermediates like 1,2-dehydroreticuline synthetically provides essential standards and substrates for optimizing these engineered microbial systems.

Protocol: Enzymatic Reduction to (R)-Reticuline

Objective: To stereoselectively reduce 1,2-Dehydroreticuline Iodide to (R)-Reticuline using DRR.

Materials:

-

1,2-Dehydroreticuline Iodide

-

Recombinantly expressed and purified 1,2-Dehydroreticuline Reductase (DRR)

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.5)

-

Quenching solution (e.g., Ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the reaction buffer, NADPH, and a solution of 1,2-Dehydroreticuline Iodide.

-

Causality: The buffer maintains the optimal pH for enzyme activity. NADPH is the essential hydride donor (cofactor) required by the reductase to perform the reduction.

-

-

Enzyme Addition: Initiate the reaction by adding the purified DRR enzyme solution.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation. Monitor the reaction progress over time using LC-MS to track the disappearance of the substrate (m/z 328) and the appearance of the product, reticuline (m/z 330, [M+H]⁺).

-

Quenching and Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Vortex thoroughly to extract the product, (R)-reticuline, into the organic phase. Centrifuge to separate the phases.

-

Analysis: Analyze the organic phase using chiral HPLC to determine the yield and enantiomeric excess of the (R)-reticuline product.

Conclusion and Future Outlook

1,2-Dehydroreticuline is more than a mere metabolic transient; it is the linchpin in the biosynthesis of morphinan alkaloids, representing an elegant solution to a complex stereochemical problem. The convergence of classic biosynthetic elucidation with modern chemo-enzymatic synthesis has provided researchers with unprecedented access to this crucial intermediate. The ability to efficiently synthesize 1,2-dehydroreticuline and stereoselectively reduce it to (R)-reticuline not only facilitates the study of BIA pathways but also provides a robust platform for the industrial production of valuable pharmaceuticals. Future work will likely focus on further optimizing the chemical synthesis from sustainable feedstocks, discovering novel reductases with alternative specificities, and integrating these scalable processes into fully autonomous microbial cell factories for the on-demand production of high-value alkaloids.

References

-

Cigan, E., Pletz, J., Berger, S. A., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC. [Link]

-

Bhagya, N. & Seshagir, F. (1979). Biosynthesis of reticuline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Unger, M., Stöckigt, D., Belder, D., & Stöckigt, J. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis. [Link]

-

ResearchGate. (n.d.). Biosynthesis of (S)-reticuline, the central intermediate of... ResearchGate. [Link]

-

Thodey, K., Galanie, S., & Smolke, C. D. (2014). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS One. [Link]

-

Hajihosseini, R., et al. (2018). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. PubMed Central. [Link]

-

ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. ResearchGate. [Link]

-

Skiba, D., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... MDPI. [Link]

-

Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry. [Link]

-

ResearchGate. (n.d.). Papaver reticuline biosynthesis. (S)-Reticuline being the central... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dehydroreticuline. PubChem. [Link]

-

ResearchGate. (n.d.). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. ResearchGate. [Link]

-

Cigan, E., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

-

Borkowski, P. R., Horn, J. S., & Rapoport, H. (1978). Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Journal of the American Chemical Society. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Oxford Academic. [Link]

-

Bribi, N. (2018). Pharmacological activity of Alkaloids: A Review. ResearchGate. [Link]

-

DeLoache, W. C., et al. (2015). De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast. PubMed Central. [Link]

-

Vass, R., et al. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

Sources

- 1. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Dehydroreticuline | C19H22NO4+ | CID 440930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-Dehydro Reticuline Iodide | CymitQuimica [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 16. De novo production of the key branch point benzylisoquinoline alkaloid reticuline in yeast - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dehydro Reticuline Iodide CAS number 21411-21-2

An In-depth Technical Guide to 1,2-Dehydro Reticuline Iodide (CAS: 21411-21-2)

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-Dehydro Reticuline Iodide, a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's biosynthesis, chemical synthesis, enzymatic conversion, analytical methodologies, and its significant potential as a precursor for pharmacologically active molecules.

Introduction: The Keystone Intermediate

1,2-Dehydro Reticuline is a prochiral iminium ion that represents a critical branch point in the metabolic pathways of numerous plant-derived alkaloids.[1][2] Specifically, it is the central intermediate in the stereochemical inversion of (S)-reticuline to (R)-reticuline, a mandatory step for the biosynthesis of the entire class of morphinan alkaloids, including medically indispensable drugs like morphine and codeine.[3] While inherently unstable and primarily existing as a transient species in vivo, its iodide salt (CAS: 21411-21-2) provides a stable form for in vitro studies and chemo-enzymatic synthesis applications. Understanding the chemistry and biology of this compound is paramount for harnessing biotechnological platforms to produce high-value pharmaceuticals.[4]

Physicochemical & Structural Data

A summary of the key properties for 1,2-Dehydro Reticuline Iodide is presented below. Proper handling and storage are critical for maintaining the compound's integrity.

| Property | Value | Source(s) |

| CAS Number | 21411-21-2 | [5] |

| Molecular Formula | C₁₉H₂₂INO₄ | [5] |

| Molecular Weight | 455.29 g/mol | [5] |

| IUPAC Name | 7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | [6] |

| Synonyms | 1,2-Dehydroreticulinium Iodide, Reticulinylium Iodide | [5][6] |

| SMILES | COc1ccc(CC2=CCc3cc(OC)c(O)cc32)cc1O.[I-] | [5] |

| InChI Key | YMDJTCYPOFYXOB-UHFFFAOYSA-N | [7] |

| Appearance | Neat (Solid) | [5] |

| Storage Temp. | 2-8°C | [7] |

The Biosynthetic Nexus: Role in Alkaloid Metabolism

1,2-Dehydro Reticuline sits at the heart of the morphinan alkaloid pathway in species like the opium poppy (Papaver somniferum). Nature employs a sophisticated two-step enzymatic process to invert the stereochemistry at the C-1 position of the isoquinoline core, which is essential for the subsequent complex cyclization reactions that form the morphinan scaffold.

-

Oxidation: (S)-Reticuline is oxidized to the planar, achiral 1,2-Dehydro Reticuline iminium ion by 1,2-Dehydroreticuline Synthase (DRS) .[3]

-

Reduction: The iminium ion is then stereoselectively reduced to (R)-Reticuline by 1,2-Dehydroreticuline Reductase (DRR) , an NADPH-dependent enzyme.[3][4]

From (R)-Reticuline, the enzyme Salutaridine Synthase (SalSyn) catalyzes an intramolecular phenol coupling to form salutaridine, the first compound with the rigid pentacyclic morphinan core.[8] The overall pathway illustrates the compound's central importance.

Key Enzymes: The Catalysts of Transformation

1,2-Dehydroreticuline Synthase (DRS)

DRS catalyzes the initial oxidation step. It is a challenging enzyme to study due to its instability but has been partially characterized from P. somniferum seedlings.[3] Its function is critical as it creates the prochiral substrate for the subsequent stereospecific reduction.

| DRS Parameter | Value | Source |

| Substrates | (S)-Reticuline, (S)-Norreticuline | [3] |

| Product | 1,2-Dehydro Reticuline | [3] |

| Cofactor | Not Required | [3] |

| Apparent Kₘ (Reticuline) | 117 µM | [3][9] |

| Optimal pH | 8.75 | [3][9] |

| Optimal Temperature | 37 °C | [3][9] |

| Cellular Location | Vesicles | [3] |

Causality Insight: The lack of a required redox cofactor suggests a mechanism that may not follow typical oxidase patterns, making its full characterization a subject of ongoing research interest. The enzyme's instability has hindered the availability of a fully sequenced gene, a key bottleneck in reconstituting the entire pathway in heterologous systems like yeast.[1]

1,2-Dehydroreticuline Reductase (DRR)

DRR executes the stereoselective reduction that defines the entry into the morphinan pathway. This enzyme has been successfully cloned and expressed, making it a powerful tool for biocatalysis.[4]

-

Enzyme Class: Aldo-keto reductase (AKR) family.[10]

-

Substrate: 1,2-Dehydro Reticuline.

-

Product: (R)-Reticuline.

-

Cofactor: Requires NADPH for the reductive step.[3]

-

Reversibility: In the presence of NADP⁺, the enzyme can catalyze the reverse reaction, oxidizing (R)-Reticuline back to the iminium ion.[10]

Trustworthiness in Application: The high stereoselectivity (>99% ee) and efficiency of DRR make it an ideal biocatalyst.[4] By providing the enzyme with a steady supply of its substrate and the NADPH cofactor (often using a cofactor regeneration system), near-quantitative conversion to the desired (R)-reticuline enantiomer can be achieved.

Chemo-Enzymatic Synthesis and Experimental Protocols

The challenges in isolating sufficient quantities of (R)-reticuline from natural sources have driven the development of combined chemical and biological synthesis routes. A highly efficient method starts from the renewable feedstock eugenol to chemically synthesize 1,2-Dehydro Reticuline, which is then biologically converted to (R)-reticuline.[4]

Protocol 1: Enzymatic Reduction of 1,2-Dehydro Reticuline Iodide

This protocol describes the biocatalytic conversion of the chemically synthesized substrate to (R)-reticuline using whole-cell catalysts expressing DRR.

Materials:

-

1,2-Dehydro Reticuline Iodide (Substrate)

-

Lyophilized E. coli cells expressing 1,2-Dehydroreticuline Reductase (PsDRR)

-

D-Glucose

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

NADP⁺ (cofactor)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Ethyl acetate for extraction

Methodology:

-

Reaction Setup: In a reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5).

-

Cofactor & Regeneration: Add NADP⁺ to a final concentration of 1 mM. Add D-glucose (1.5 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase (e.g., 1-2 U/mL). This system will continuously regenerate the NADPH consumed by DRR.

-

Causality: The cofactor regeneration system is crucial for driving the reaction to completion and makes the process economically viable by using a cheap stoichiometric reductant (glucose) and only a catalytic amount of the expensive NADP⁺.

-

-

Biocatalyst Addition: Resuspend the lyophilized whole cells expressing PsDRR in the buffer. The optimal cell loading should be determined empirically (e.g., starting at 50-100 mg/mL).

-

Substrate Addition: Dissolve 1,2-Dehydro Reticuline Iodide in a minimal amount of buffer or compatible solvent and add to the reaction mixture to a final concentration of 10 mM.

-

Incubation: Incubate the reaction at 30-37°C with gentle agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots at time intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot with an equal volume of acetonitrile, centrifuge to pellet the cells, and analyze the supernatant by HPLC (see Protocol 2).

-

Workup & Isolation: Once the reaction reaches completion, acidify the mixture to pH 2-3 with HCl to stop the reaction and pellet the cells by centrifugation. Basify the supernatant to pH 9-10 with NaOH or ammonium hydroxide and extract the product, (R)-reticuline, with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.[4] The isolated yield for this step has been reported as high as 92%.[4]

Analytical Methodologies

Protocol 2: HPLC Analysis

A robust and validated HPLC method is essential for monitoring reaction kinetics and assessing the purity of 1,2-Dehydro Reticuline Iodide and its conversion products.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC or UHPLC system with a UV/Vis or PDA detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from ~10% B to 90% B over 15-20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection Wavelength: 285 nm is suitable for the aromatic system of these alkaloids.

-

Self-Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines. A single-marker quantitative analysis can be employed if pure standards for all components are not available.[11]

Spectroscopic Data (NMR & MS)

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is effective. The parent cation (iodide salt) will show a molecular ion [M]⁺ corresponding to the C₁₉H₂₂NO₄⁺ species at m/z ~328.15.[6] High-resolution mass spectrometry can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used for structural confirmation. Key expected features in the ¹H NMR spectrum include signals for the two methoxy groups, the N-methyl group, aromatic protons, and the diastereotopic protons of the ethylamine bridge of the isoquinoline system. The absence of a signal for H-1 (which is present in reticuline) and the downfield shift of adjacent protons are characteristic of the C1=N2⁺ double bond.[12][13]

Pharmacological Context & Drug Development Potential

Direct biological activity of the unstable 1,2-Dehydro Reticuline iminium ion is not extensively reported; its high reactivity suggests it would not be a suitable drug candidate itself. However, its immense value lies in its role as a key synthetic precursor to a vast library of pharmacologically active BIAs.[14]

-

Precursor to Opioids: As the gateway to (R)-reticuline, it is indispensable for the chemo-enzymatic synthesis of morphinans. Downstream products like salutaridine exhibit partial agonism at GABA/benzodiazepine and µ-opioid receptors.[4]

-

Source of Bioactive Scaffolds: The benzylisoquinoline core is a privileged scaffold in medicinal chemistry. Related alkaloids have demonstrated a wide spectrum of activities, providing a strong rationale for developing synthetic routes through 1,2-Dehydro Reticuline to generate novel derivatives for screening.[15][16]

Cytotoxicity of Related Benzylisoquinoline Alkaloids

Many BIAs exhibit potent cytotoxic effects against various human cancer cell lines, making this a primary area of investigation for novel derivatives.

| Alkaloid | Cell Line(s) | Reported IC₅₀ | Source |

| Chelerythrine | NUGC (gastric) | Significant Activity | [5] |

| Angoline | NUGC, HONE-1 (nasopharyngeal) | Active against both | [5] |

| Cepharanthine | A-549, HL-60, MCF-7, etc. | Cytotoxic | [7] |

| Cycleanine | Ovcar-8, A2780 (ovarian) | 7-14 µM | [17][18] |

| Tetrandrine | Ovcar-8, A2780 (ovarian) | 7-14 µM | [17][18] |

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This is a standard colorimetric assay to evaluate the effect of compounds on cell viability and is a foundational experiment in drug discovery.[19]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A-549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

-

Compound Treatment: Prepare serial dilutions of the test alkaloid (synthesized from the 1,2-Dehydro Reticuline pathway) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

1,2-Dehydro Reticuline Iodide is more than a mere laboratory chemical; it is the lynchpin in the natural and synthetic pathways to one of medicine's most important classes of alkaloids. Its strategic position as a prochiral intermediate makes it an invaluable substrate for biocatalytic processes aimed at producing enantiopure (R)-reticuline. The chemo-enzymatic strategies that leverage this compound are prime examples of how modern synthetic biology can outperform traditional chemical synthesis in both elegance and efficiency. For drug discovery professionals, harnessing the chemistry of 1,2-Dehydro Reticuline unlocks access to the rich pharmacological diversity of the benzylisoquinoline alkaloid family, paving the way for the development of novel therapeutics.

References

-

Chang, F. R., Chao, Y. C., & Wu, Y. C. (1996). Cytotoxic benzophenanthridine and benzylisoquinoline alkaloids from Argemone mexicana. Journal of Natural Products, 59(10), 959-961. [Link]

-

ResearchGate. (n.d.). Overview of the benzylisoquinoline alkaloid biosynthesis pathway (map00950). [Link]

-

ResearchGate. (n.d.). Main pathways for the biosynthesis of benzylisoquinoline alkaloids (BIAs). [Link]

-

ResearchGate. (2023). Concise synthesis of ( R )‑reticuline and (+)‑salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. [Link]

-

ResearchGate. (n.d.). The figure illustrates the biosynthetic pathway of benzylisoquinoline alkaloids. [Link]

-

ResearchGate. (n.d.). The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plant (A). [Link]

-

Lechner, M., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Chemical Science, 14(36), 9863-9871. [Link]

-

ResearchGate. (n.d.). Summary of benzylisoquinoline alkaloid biosynthesis pathway. [Link]

-

University of Oxford, Department of Chemistry. (2016). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. [Link]

-

ResearchGate. (2016). Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. [Link]

-

Wikipedia. Reticuline. [Link]

-

Royal Society of Chemistry. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. [Link]

-

CORE. (n.d.). NIH Public Access. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672. [Link]

-

Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-46. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. [Link]

- Google Patents. (2015). WO2015081437A1 - Compositions and methods for making (r)-reticuline and precursors thereof.

-

eScholarship.org. (1977). ROLE OF 1,2-DEHYDRORETICULINIUM ION IN THE BIOSYNTHETIC CONVERSION OF RETICULINE TO THEBAINE. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (S)-reticuline. [Link]

-

ResearchGate. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway | Request PDF. [Link]

-

Borkowski, P. R., Horn, J. S., & Rapoport, H. (1978). Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Journal of the American Chemical Society, 100(1), 276-281. [Link]

-

ResearchGate. (n.d.). Preparation of reticuline‐type alkaloids. [Link]

-

ResearchGate. (n.d.). Description of the (R)-reticuline to morphine biosynthetic pathway. [Link]

-

ResearchGate. (n.d.). H NMR spectral data for alkaloids 1, 2 and 6. [Link]

-

Lechner, M., et al. (2023). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. RSC Publishing. [Link]

-

Liu, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. [Link]

-

Csupor-Löffler, B., et al. (2009). Biological Activities of Alkaloids. MDPI. [Link]

-

Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

-

Musso, L., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. [Link]

-

Science.gov. (n.d.). simultaneous hplc determination: Topics. [Link]

-

Singh, D., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]

-

URCA. (n.d.). NMR-based identification of specialized metabolites. [Link]

-

ResearchGate. (2019). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. [Link]

-

YouTube. (2023). Advances in Targeting Biomolecular Condensates for Small Molecule Drug Discovery: Kitchen Table Talk. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic benzophenanthridine and benzylisoquinoline alkaloids from Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Dehydroreticuline | C19H22NO4+ | CID 440930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reticuline - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2015081437A1 - Compositions and methods for making (r)-reticuline and precursors thereof - Google Patents [patents.google.com]

- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata. | Department of Chemistry [chem.ox.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Biological Activity of 1,2-Dehydro Reticuline Iodide

Abstract

1,2-Dehydro Reticuline is a pivotal benzylisoquinoline alkaloid intermediate, centrally positioned at a critical branch point in the biosynthesis of morphinan alkaloids, including morphine and codeine. This guide provides an in-depth technical exploration of its biological significance, focusing on its formation, enzymatic conversion, and the methodologies employed to study its activity. While its primary established biological role is that of a prochiral substrate for 1,2-dehydroreticuline reductase, this document also explores the broader context of isoquinoline alkaloids' pharmacological activities and outlines future research avenues to investigate potential intrinsic bioactivities of 1,2-Dehydro Reticuline itself. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, pharmacology, and biotechnology.

Introduction: The Centrality of 1,2-Dehydro Reticuline

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant specialized metabolites, renowned for their potent pharmacological properties.[1] Within this vast family, 1,2-Dehydro Reticuline occupies a unique and critical position. It is not an end-product with a defined pharmacological target but rather a transient, prochiral intermediate in the biosynthetic pathway leading to morphinans in plants like the opium poppy (Papaver somniferum).[2][3]

Chemically, 1,2-Dehydro Reticuline is the oxidized form of reticuline, featuring a dehydrogenation at the 1,2-position of the isoquinoline core.[4] This structural feature makes it a flat, prochiral molecule, primed for stereospecific reduction. The compound is typically handled in its salt form, 1,2-Dehydro Reticuline Iodide, for stability and use as a chemical reagent. Its biological significance stems from its role in a key stereochemical inversion. The biosynthesis of most BIAs proceeds through (S)-reticuline. However, the pathway to morphine requires the (R)-reticuline enantiomer. Nature elegantly solves this by oxidizing (S)-reticuline to the achiral 1,2-Dehydro Reticuline, which is then stereoselectively reduced to (R)-reticuline, effectively inverting the stereocenter.[2] Understanding the enzymes that produce and consume this intermediate is paramount for the biotechnological production of valuable opioids.

Biosynthesis and Chemo-Enzymatic Synthesis

The formation and conversion of 1,2-Dehydro Reticuline are mediated by a precise enzymatic cascade.

Natural Biosynthesis in Papaver somniferum

In the opium poppy, the conversion of (S)-reticuline to (R)-reticuline is a two-step process pivotal for entering the morphinan pathway.[2]

-

Oxidation: (S)-reticuline is oxidized to 1,2-Dehydro Reticuline by 1,2-dehydroreticuline synthase (DRS) . This enzyme is membrane-bound, located in vesicles, and does not require a redox cofactor.[2]

-

Reduction: The resulting 1,2-Dehydro Reticuline is then reduced by 1,2-dehydroreticuline reductase (DRR) , an NADPH-dependent enzyme, to yield (R)-reticuline with strict stereoselectivity.[2]

This oxidation-reduction sequence constitutes the crucial S-to-R epimerization that unlocks the downstream synthesis of thebaine, codeine, and morphine.

Sources

1,2-Dehydro Reticuline Iodide mechanism of action

An In-Depth Technical Guide to the Biochemical Role of 1,2-Dehydroreticuline Iodide

Executive Summary

1,2-Dehydroreticuline is a pivotal, yet transient, intermediate in the biosynthesis of morphinan alkaloids within plant species such as Papaver somniferum (opium poppy). Its primary mechanism of action is not as a traditional pharmacological agent that targets a specific receptor or signaling cascade, but rather as a critical substrate in a stereochemical inversion pathway. This guide elucidates the core biochemical function of the 1,2-dehydroreticulinium cation: to serve as the intermediate that facilitates the conversion of (S)-reticuline to (R)-reticuline. This stereoisomeric "switch" is the committed step that channels metabolic flux from the biosynthesis of berberine and other benzylisoquinoline alkaloids (BIAs) into the morphinan branch, leading to the production of thebaine, codeine, and morphine.

This document provides a detailed examination of the enzymatic reactions governing the formation and reduction of 1,2-dehydroreticuline, the properties of the involved enzymes—1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR)—and the experimental methodologies used to characterize this pathway. For drug development professionals and researchers, understanding this natural biosynthetic mechanism offers a blueprint for metabolic engineering and the potential synthesis of novel alkaloid structures.

Introduction: The Reticuline Crossroads in Alkaloid Biosynthesis

Benzylisoquinoline alkaloids (BIAs) are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties.[1] These include the potent analgesics morphine and codeine, the antimicrobial agents berberine and sanguinarine, and the antitussive noscapine.[1] The biosynthesis of this vast array of compounds originates from L-tyrosine and converges on a central intermediate: (S)-reticuline .

(S)-Reticuline stands at a critical metabolic branch point. Its configuration dictates the downstream pathway. While (S)-reticuline is the direct precursor for alkaloids like berberine, the entire class of morphinan alkaloids requires the (R)-enantiomer, (R)-reticuline.[2] Therefore, a mechanism must exist within morphinan-producing plants to invert the stereochemistry at carbon-1 of the reticuline molecule. This inversion is not a direct process but is achieved through a two-step oxidation-reduction sequence, with 1,2-dehydroreticuline as the indispensable intermediate.[2]

The Core Mechanism: Stereochemical Inversion via a Dehydro Intermediate

The "mechanism of action" of 1,2-dehydroreticuline is its transient existence as a planar, achiral iminium ion, which allows for a subsequent, stereospecific reduction to the opposite enantiomer of its precursor. The process is catalyzed by a sequence of two key enzymes.

Step 1: Oxidation by 1,2-Dehydroreticuline Synthase (DRS)

The entry into the morphinan pathway begins with the oxidation of (S)-reticuline. This reaction is catalyzed by 1,2-dehydroreticuline synthase (DRS).[3]

-

Reaction: (S)-Reticuline → 1,2-Dehydroreticulinium Cation + H⁺ + 2e⁻

-

Enzyme: 1,2-Dehydroreticuline Synthase (DRS)

-

Description: DRS is an oxidative enzyme that has been identified in opium poppy seedlings.[3][4] It catalyzes the formation of a double bond between C-1 and the nitrogen atom (N-2) of the isoquinoline core, generating the quaternary 1,2-dehydroreticulinium ion.[3] A key characteristic of this enzyme is that it does not appear to require a redox cofactor for its action.[4] Studies have shown that the enzyme is located within vesicular structures inside the plant cells.[3]

Step 2: Reduction by 1,2-Dehydroreticuline Reductase (DRR)

Once formed, the 1,2-dehydroreticulinium ion is immediately targeted by a second enzyme, 1,2-dehydroreticuline reductase (DRR), for a stereospecific reduction.

-

Reaction: 1,2-Dehydroreticulinium Cation + NADPH → (R)-Reticuline

-

Enzyme: 1,2-Dehydroreticuline Reductase (DRR)

-

Description: DRR is a strictly stereoselective, NADPH-dependent reductase.[3] It specifically reduces the iminium bond of the dehydro-intermediate to produce (R)-reticuline, completing the stereochemical inversion.[3] This enzyme is a member of the aldo-keto reductase (AKR) superfamily.[5] In some plant species, the DRS and DRR activities are found on a single bifunctional fusion protein, termed reticuline epimerase (REPI), which efficiently channels the unstable intermediate.[4]

The overall transformation is the gateway to morphine biosynthesis.[4]

Enzymology and Characterization

The enzymes driving this pathway have been partially characterized, revealing specific biochemical properties that are crucial for their function. Due to its instability, 1,2-dehydroreticuline synthase has proven difficult to purify to homogeneity.[3][4]

| Parameter | 1,2-Dehydroreticuline Synthase (DRS) | Source |

| Substrate | (S)-Reticuline, (S)-Norreticuline | [3] |

| Product | 1,2-Dehydroreticuline | [3] |

| Cofactor Requirement | None apparent | [3][4] |

| Apparent Kм (for Reticuline) | 117 µM | [3][4] |

| Optimal pH | 8.75 | [3][4] |

| Optimal Temperature | 37°C | [3][4] |

| Cellular Location | Vesicles | [3] |

Table 1: Biochemical Properties of 1,2-Dehydroreticuline Synthase from Papaver somniferum seedlings.

Experimental Protocols & Validation

The study of this pathway relies on robust enzymatic assays and analytical techniques to detect the transient intermediate and final product. The protocols are designed to be self-validating by using specific substrates and analytical methods that confirm the identity of the products.

Workflow for DRS Activity Assay

The activity of DRS is often measured by monitoring the release of the hydrogen atom at the C-1 position of reticuline.[3] This is typically achieved using a radiolabeled substrate.

Detailed Protocol: DRS Activity Assay

-

Buffer Preparation : Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.75.

-

Enzyme Extraction : Homogenize Papaver somniferum seedling tissue in a suitable extraction buffer and prepare a partially purified protein extract via centrifugation to serve as the enzyme source.

-

Substrate : Use [1-³H]-(S)-Reticuline as the substrate.

-

Reaction Mixture : In a microcentrifuge tube, combine 50 µL of the protein extract, 40 µL of the Tris-HCl buffer, and 10 µL of the radiolabeled substrate solution.

-

Incubation : Incubate the reaction mixture in a water bath at 37°C for a defined period (e.g., 30 minutes).

-

Quenching : Terminate the reaction by adding 20 µL of 2 M perchloric acid.

-

Separation : Add 100 µL of a 10% (w/v) activated charcoal slurry to the quenched reaction. Vortex and then centrifuge at high speed (e.g., 13,000 x g) for 5 minutes. The charcoal will pellet the unreacted substrate, while the released tritiated water (³H₂O) remains in the supernatant.

-

Quantification : Carefully transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The measured counts are directly proportional to the enzyme activity.

Validation by Mass Spectrometry

To unequivocally confirm the identity of the product, the enzymatic conversion can be performed using a doubly labeled substrate, such as [1-²H, 1-¹³C]-(R,S)-reticuline. The resulting 1,2-dehydroreticuline product will lack the deuterium label but retain the carbon-13 label, a shift that is readily detectable by mass spectrometry, thereby validating the proposed oxidative mechanism.[3][4]

Broader Context and Significance

Role of the Iodide Counter-ion

The term "1,2-Dehydro Reticuline Iodide" refers to the salt form of the 1,2-dehydroreticulinium cation. The iodide anion (I⁻) serves to balance the positive charge of the quaternary nitrogen in the molecule, allowing it to be isolated and handled as a stable salt. While high concentrations of iodide can independently exert pharmacological effects, particularly on thyroid protein biosynthesis, this action is distinct from the biochemical role of the dehydroreticuline moiety.[6][7] In the context of BIA biosynthesis, the iodide is simply a counter-ion and not part of the core mechanism.

Implications for Metabolic Engineering

Understanding the 1,2-dehydroreticuline pathway is fundamental for the metabolic engineering of microorganisms like Saccharomyces cerevisiae (yeast) to produce valuable morphinan alkaloids.[2] By introducing the genes for DRS and DRR, along with other upstream and downstream enzymes, researchers can reconstruct the entire pathway in a microbial host. This opens the door to the controlled, fermentative production of pharmaceuticals and novel alkaloid derivatives, bypassing agricultural cultivation.[2]

Conclusion

The mechanism of action of 1,2-dehydroreticuline is that of a quintessential metabolic intermediate. Its formation and subsequent reduction constitute the biochemical machinery for a critical stereochemical inversion, acting as a molecular switch that directs flux from the general pool of benzylisoquinoline alkaloids specifically into the high-value morphinan branch. It is not an inhibitor or an agonist in the classical sense but the lynchpin of a pathway that enables the synthesis of some of nature's most potent medicines. The continued study of this mechanism and its associated enzymes provides invaluable insights for synthetic biology and the future of pharmaceutical production.

References

-

Journal of the American Chemical Society. Role of 1,2-dehydroreticulinium ion in the biosynthetic conversion of reticuline to thebaine. Available from: [Link].

-

Hirata, K., Poeaknapo, C., Schmidt, J., & Zenk, M. H. (2004). 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Phytochemistry, 65(8), 1039-1046. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440930, 1,2-Dehydroreticuline. Available from: [Link].

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672. Available from: [Link].

-

ResearchGate. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway. Available from: [Link].

- Hahn, U., & Zenk, M. H. (1993). Mechanism of formation of the 1,2-dehydroreticulinium ion in the biosynthesis of thebaine. Tetrahedron Letters, 34(20), 3221-3224.

-

Hawkins, K. M., & Smolke, C. D. (2008). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. Nature Chemical Biology, 4(9), 564-573. Available from: [Link].

- Udenfriend, S., & Zaltzman-Nirenberg, P. (1962). On the mechanism of the norepinephrine-releasing action of tyramine. Journal of Pharmacology and Experimental Therapeutics, 138, 194-199.

-

Sherwin, J. R., & Tong, W. (1976). The mechanism of action of potassium iodide on thyroid protein biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 425(4), 502-510. Available from: [Link].

-

MDPI. Biological Activities of Alkaloids. Available from: [Link].

-

Chemistry LibreTexts. Enzyme Inhibition. Available from: [Link].

- Le Sann, C., Gower, M. A., & Abell, A. D. (2004). Inhibitors of types I and II dehydroquinase. Mini reviews in medicinal chemistry, 4(7), 747-756.

-

Frontiers in Pharmacology. Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Available from: [Link].

-

Wikipedia. Enzyme inhibitor. Available from: [Link].

-

National Institutes of Health. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Available from: [Link].

-

The Basics of General, Organic, and Biological Chemistry. 18.8 Enzyme Inhibition. Available from: [Link].

-

National Institutes of Health. Endocannabinoid signaling pathways: beyond CB1R and CB2R. Available from: [Link].

- Sicinski, R. R., Prahl, J. M., Smith, C. M., & DeLuca, H. F. (2000). Synthesis and biological activity of 22-iodo- and (E)-20(22)-dehydro analogues of 1alpha,25-dihydroxyvitamin D3. Bioorganic & medicinal chemistry, 8(2), 315-326.

-

National Institutes of Health. Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus. Available from: [Link].

-

YouTube. Pharmacology of Iodide Antithyroid Drugs ; Mechanism of action, Thrapeutic uses and Side effects. Available from: [Link].

- Virion, A., Deme, D., Pommier, J., & Nunez, J. (1980). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. European journal of biochemistry, 112(1), 1-7.

-

International Union of Crystallography. Insights into Benzylisoquinoline Alkaloid Recognition Revealed by the 2.4 Å Crystal Structure of Codeionone Reductase. Available from: [Link].

-

YouTube. Iodide and Iodine || Mechanism of Action, Uses, Side Effects || Pharmacology. Available from: [Link].

-

National Institutes of Health. Iodine, Iodine metabolism and Iodine deficiency disorders revisited. Available from: [Link].

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 1,2-Dehydroreticuline synthase, the branch point enzyme opening the morphinan biosynthetic pathway [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Studies on the mechanism of action of potassium iodide on thyroid protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Introduction: The Significance of 1,2-Dehydro Reticuline

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dehydro Reticuline Iodide

1,2-Dehydro Reticuline is a pivotal intermediate in the biosynthesis of benzylisoquinoline alkaloids (BIAs). It represents a critical branch point, sitting at the crossroads of major alkaloid classes. Specifically, it is the immediate precursor to (R)-reticuline, which in turn opens the gateway to the morphinan class of alkaloids, including medicinally vital compounds like morphine and codeine.[1][2] Its structure as a quaternary iminium ion makes it highly reactive and central to the stereochemical inversion from the (S)-reticuline configuration. The iodide salt is a common form for isolating and handling this otherwise transient intermediate, providing stability for characterization and further synthetic use.[3][4]

This guide details the expected spectroscopic signature of 1,2-Dehydro Reticuline Iodide, providing a foundational framework for its unambiguous identification.

Molecular and Physicochemical Properties

A precise understanding of the molecule's basic properties is the first step in any analytical workflow. 1,2-Dehydro Reticuline Iodide is the salt form of the 1,2-Dehydroreticulinium cation.

| Property | Value | Source |

| Chemical Name | 3,4-Dihydro-7-hydroxy-1-(3-hydroxy-4-methoxybenzyl)-6-methoxy-2-methylisoquinolinium Iodide | [3] |

| Molecular Formula | C₁₉H₂₂INO₄ | [3] |

| Molecular Weight | 455.29 g/mol | [3] |

| Cation Formula | C₁₉H₂₂NO₄⁺ | [5] |

| Cation Monoisotopic Mass | 328.1549 g/mol | [5] |

| CAS Number | 21411-21-2 | [3] |

Spectroscopic Characterization Workflow